molecular formula C22H22N2O5S2 B2518986 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE CAS No. 892359-79-4

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2518986
CAS No.: 892359-79-4
M. Wt: 458.55
InChI Key: QCCNXTXCKDLTOM-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with thiazole compounds under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE: shares similarities with other thiophene and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .

Biological Activity

The compound 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE is a synthetic derivative belonging to a class of thiazole-containing compounds. Thiazoles are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This compound features a thiophene ring substituted with diethyl and methyl groups, along with a thiazole moiety that enhances its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, thiazole-based compounds have shown significant antiproliferative activity against various cancer cell lines. The compound may exhibit similar properties due to the presence of the thiazole ring and its ability to interfere with cellular mechanisms.

  • Mechanism of Action : Thiazole derivatives often function through the inhibition of tubulin polymerization, which is crucial for cancer cell division. This mechanism has been observed in related compounds where modifications to the thiazole structure significantly enhance cytotoxicity against cancer cells.
  • IC50 Values : In studies involving related thiazole compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the low micromolar range (0.7 - 1.0 μM for prostate cancer cells) . It is hypothesized that the compound may exhibit comparable or superior activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The structural features that contribute to this activity include:

  • Electron-withdrawing groups : These enhance the reactivity of the thiazole ring towards bacterial enzymes.
  • Hydrophobic interactions : The diethyl and methyl substituents may improve membrane penetration.

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives can be significantly influenced by their structural modifications:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases potency against cancer cells
Alteration of alkyl chain lengthAffects solubility and bioavailability
Substitution at the 4-position of thiazoleModulates interaction with target proteins

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

  • Thiazolidine Derivatives : A series of thiazolidine derivatives exhibited potent anticancer activity with IC50 values ranging from 0.124 μM to 3.81 μM across various cancer cell lines . This indicates that similar modifications in our compound could yield significant anticancer effects.
  • Thiadiazole Compounds : Research on thiadiazoles has shown promising results against HepG2 and A-549 cell lines, with IC50 values around 4.37 μM and 8.03 μM respectively . These findings suggest that our compound might also possess notable antitumor activity.

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-5-28-21(26)15-12(3)16(22(27)29-6-2)30-20(15)24-18(25)17-13(4)23-19(31-17)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNXTXCKDLTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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